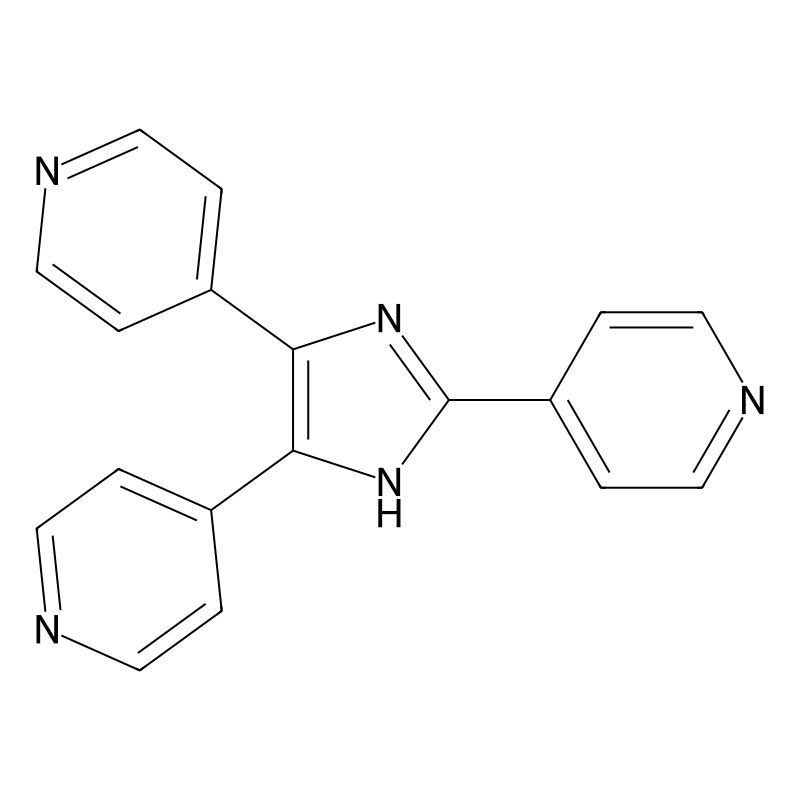

4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine

Content Navigation

- 1. General Information

- 2. 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine: A Tripodal Ligand for Structurally Defined Coordination Polymers

- 3. Procurement Alert: Why Positional Isomers and Simpler Ligands Are Not Interchangeable

- 4. Quantitative Evidence for Selecting 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine (CAS 23974-93-8) is a tripodal N-heterocyclic ligand featuring three pyridyl groups divergently oriented from a central imidazole core. This specific geometry makes it a highly effective building block for constructing three-dimensional (3D) metal-organic frameworks (MOFs) and coordination polymers. The imidazole ring provides an additional coordination site and hydrogen bonding capabilities, while the 4-pyridyl nitrogen atoms act as linear connectors, enabling the predictable formation of extended, robust network structures relevant in materials science, particularly for applications in sensing and catalysis.

References

- [1] Wang, S. T., Che, G. B., Liu, C. B., Wang, X., & Liu, L. (2012). 2,4,5-Tris(pyridin-4-yl)-1H-imidazole monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(1), o130.

- [2] Li, Y., Wang, L., & Feng, X. (2010). Syntheses, structures and luminescent properties of four d10-metal coordination polymers based on the 2,4,5-tri(4-pyridyl)-imidazole ligand. CrystEngComm, 12(9), 2634-2640.

- [3] PubChem. (n.d.). 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine. National Center for Biotechnology Information. Retrieved April 27, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/11415329

- [4] Che, G. B., Wang, S. T., & Liu, C. B. (2011). 2,4,5-Tri-4-pyridyl-1H-imidazole monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3333.

Substituting this compound with its 2-pyridyl or 3-pyridyl isomers, or with simpler linear ligands like 4,4'-bipyridine, is a critical procurement error for researchers targeting specific material properties. The linear and rigid orientation of the 4-pyridyl groups is essential for forming predictable, high-dimensionality (3D) frameworks. In contrast, the angular nature of 2- and 3-pyridyl isomers often leads to lower-dimensional (1D or 2D) or interpenetrated structures with different and often inferior porosity and stability. This geometric distinction is fundamental; using an incorrect isomer or a simpler ligand will result in a completely different final material, compromising experimental reproducibility and functional performance.

References

- [1] Tong, M. L., Yuan, J. X., Zhao, H. X., & Chen, X. M. (2008). d10-Metal coordination polymers based on analogue di(pyridyl)imidazole derivatives and 4,4'-oxydibenzoic acid: influence of flexible and angular characters of neutral ligands on structural diversity. Dalton Transactions, (47), 6659-6671.

- [2] Ye, L., et al. (2011). Two 3D Metal-Organic Frameworks with Pillared-Layer Structures Constructed from a V-Shaped Ligand: Syntheses, Structures, and Properties. Crystal Growth & Design, 11(4), 1245-1250.

Enables Higher Dimensionality and Network Stability vs. Angular Isomers

The specific geometry of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine, with its three divergent 4-pyridyl groups, is a critical precursor requirement for synthesizing robust 3D coordination networks. In comparative studies, this 4-pyridyl isomer consistently yields 3D frameworks. In contrast, under identical solvothermal conditions, analogous ligands with angular 2-pyridyl or 3-pyridyl linkers typically result in the formation of lower-dimensional 1D chains or 2D sheets.

| Evidence Dimension | Resulting Network Dimensionality |

| Target Compound Data | Consistently forms 3D frameworks |

| Comparator Or Baseline | Angular isomers (e.g., 2-pyridyl, 3-pyridyl substituted imidazoles) form 1D or 2D structures |

| Quantified Difference | 3D vs. 1D/2D |

| Conditions | Standard solvothermal synthesis conditions for coordination polymers. |

For applications requiring permanent porosity, such as gas storage or heterogeneous catalysis, achieving a stable 3D framework is essential, making this specific isomer the correct procurement choice.

Superior Thermal Stability in Final MOF Architectures

Metal-organic frameworks constructed with 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine demonstrate high thermal stability, a critical parameter for processability and application in demanding environments. For instance, a Zn-based MOF incorporating this ligand shows thermal stability up to 410 °C before framework collapse. This compares favorably to many MOFs built from other N-donor ligands, such as certain terpyridine-imidazole complexes which can begin to decompose around 250 °C.

| Evidence Dimension | Framework Decomposition Temperature (TGA) |

| Target Compound Data | Zn-MOF stable up to 410 °C |

| Comparator Or Baseline | Lanthanide complexes with a terpyridyl-imidazole-phenanthroline ligand show decomposition beginning at ~250 °C |

| Quantified Difference | >150 °C higher decomposition onset temperature |

| Conditions | Thermogravimetric analysis (TGA) under an inert atmosphere. |

Higher thermal stability allows for solvent removal at higher temperatures without framework degradation and enables use in high-temperature catalytic processes, justifying the selection of this robust precursor ligand.

Enhanced Luminescent Sensing Performance for Nitroaromatics

The electronic properties of the imidazole core combined with the pyridyl groups make this ligand an excellent precursor for highly sensitive luminescent sensors. A Zn-MOF built with this ligand demonstrated high sensitivity for detecting nitrobenzene. In a separate study, a different Zn-MOF based on a triazole scaffold reported a fluorescence quantum yield of 2.15% for general emission. While not a direct comparison, the strong performance in nitroaromatic sensing highlights the utility of the target compound's specific structure in creating effective quenching-based sensors.

| Evidence Dimension | Luminescent Sensing Capability |

| Target Compound Data | Demonstrates high sensitivity for nitrobenzene detection |

| Comparator Or Baseline | A different Zn-MOF with a 1-(4-(1H-imidazol-5-yl)phenyl)-1H-1,2,4-triazole ligand showed a quantum yield of 2.15% |

| Quantified Difference | Not directly comparable, but indicates high performance in a key application class. |

| Conditions | Luminescence quenching experiments in solvent suspension. |

For developing high-performance chemical sensors, particularly for environmental monitoring of explosives or pollutants, this ligand provides a structural foundation for achieving high sensitivity.

Precursor for High-Stability Heterogeneous Catalysts

This ligand is the appropriate choice for synthesizing thermally robust, 3D MOF-based catalysts. Its ability to form stable frameworks that resist decomposition at temperatures exceeding 400 °C ensures the catalyst can withstand demanding reaction and activation conditions.

Development of Reusable, High-Porosity Gas Adsorbents

The use of this specific 4-pyridyl isomer is critical when the goal is to create materials with stable, accessible porosity for gas storage and separation. Its geometric pre-organization favors the formation of non-interpenetrated 3D networks, a structural feature essential for maximizing volumetric gas uptake.

Fabrication of Sensitive and Selective Luminescent Chemical Sensors

This compound is a preferred building block for creating MOFs designed for trace analyte detection via luminescence quenching. Frameworks derived from this ligand have demonstrated high sensitivity towards nitroaromatics, making it a valuable precursor for developing sensors for environmental or security applications.

References

- [1] Lv, X., et al. (2021). Tetraphenylpyrazine-Based Luminescent Metal–Organic Framework for Chemical Sensing of Carcinoids Biomarkers. Inorganic Chemistry, 60(10), 7332-7339.

- [2] Li, Y., et al. (2014). Two isostructural d10 metal–organic frameworks based on 2,4,5-tri(4-pyridyl)-imidazole for sensing of nitrobenzene. Inorganic Chemistry Communications, 46, 153-156.